molecular formula C18H25N3O5S B2610259 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034330-73-7

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2610259
CAS No.: 2034330-73-7
M. Wt: 395.47
InChI Key: LAWCLUCPHKMXPT-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a sulfonamide group through the reaction of piperidine with dimethylsulfamoyl chloride.

    Coupling with Benzofuran: The piperidine intermediate is then coupled with a benzofuran derivative. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Methoxylation: The final step involves the introduction of the methoxy group at the 7-position of the benzofuran ring. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in the body.

    Biological Research: It is used as a tool compound to study the function of various biological pathways, especially those involving neurotransmission.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide: This compound shares a similar piperidine and sulfonamide structure but differs in the aromatic moiety, which is a cinnamamide instead of a benzofuran.

    N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide: Similar in structure but with a furan ring instead of a benzofuran.

Uniqueness

The uniqueness of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7-position of the benzofuran ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-20(2)27(23,24)21-9-7-13(8-10-21)12-19-18(22)16-11-14-5-4-6-15(25-3)17(14)26-16/h4-6,11,13H,7-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCLUCPHKMXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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